Cyclopentyl-(2,4-dimethoxy-benzyl)-amine
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Overview
Description
Cyclopentyl-(2,4-dimethoxy-benzyl)-amine is an organic compound that features a cyclopentyl group attached to a benzyl amine moiety, with two methoxy groups positioned at the 2 and 4 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine typically involves the reaction of cyclopentylamine with 2,4-dimethoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(2,4-dimethoxy-benzyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl amine moiety can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of cyclopentylmethylamine.
Substitution: Formation of various substituted benzyl amines depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl-(2,4-dimethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-1-(2,4-dimethoxybenzyl)-2-methyl-5-oxoprolinamide
- 1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine
Uniqueness
Cyclopentyl-(2,4-dimethoxy-benzyl)-amine is unique due to its specific combination of a cyclopentyl group and a 2,4-dimethoxybenzyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCGNNWVCZOGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354506 |
Source
|
Record name | Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-74-5 |
Source
|
Record name | Cyclopentyl-(2,4-dimethoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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